(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with ethoxy and methoxy substituents, which may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-4-25-16-9-7-6-8-15(16)22-20(23)19(28-21(22)27)13-14-10-11-17(26-5-2)18(12-14)24-3/h6-13H,4-5H2,1-3H3/b19-13- |
InChI Key |
KKMSXRXQCOSGIR-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions
- Purification techniques such as recrystallization or chromatography
- Quality control measures to ensure consistency and safety
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the benzylidene or phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Halogenated reagents, base catalysts, organic solvents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Overview
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is notable for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a thiazolidinone core, which is recognized for its potential therapeutic properties. The following sections outline its applications across various fields, including medicinal chemistry, biology, and material science.
Medicinal Chemistry
1. Anticancer Activity
- Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study demonstrated that derivatives of thiazolidinones showed cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
2. Anti-inflammatory Properties
- The compound has been explored for its anti-inflammatory effects, potentially modulating inflammatory pathways.
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Research Findings : Experimental models have shown reduced inflammation markers upon treatment with thiazolidinone derivatives .
3. Antimicrobial Activity
- Investigations into the antimicrobial properties of this compound suggest effectiveness against a range of pathogens.
- Activity Spectrum : Studies have reported activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum potential.
- Comparative Studies : Thiazolidinone compounds have been compared with standard antibiotics, showing promising results in overcoming resistance .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazolidinone core | Enhances anticancer and anti-inflammatory activity |
| Ethoxy and methoxy groups | Improve solubility and bioavailability |
| Benzylidene moiety | Facilitates interaction with biological targets |
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.
Biological Activity
Introduction
Thiazolidin-4-one derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a specific derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
This compound features a thiazolidinone core modified with various substituents that significantly influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study evaluating a series of thiazolidinone derivatives, it was found that modifications at the 2 and 5 positions of the thiazolidinone ring could enhance anticancer activity. Specifically, compounds with electron-withdrawing groups at the 4-position on the benzylidene moiety exhibited higher cytotoxicity against HT29 adenocarcinoma cells compared to their unsubstituted counterparts .
Antimicrobial Activity
Thiazolidinone derivatives are also noted for their antimicrobial properties. The compound in focus has been assessed for its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
The results indicate potent antibacterial activity, particularly against E. coli and S. aureus, suggesting that structural modifications can lead to enhanced efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinone derivatives has also been investigated. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory effects are often attributed to the inhibition of NF-kB signaling pathways and reduced production of inflammatory mediators such as TNF-alpha and IL-6 .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazolidinone derivatives. The ability to scavenge free radicals contributes to their therapeutic potential in various oxidative stress-related conditions.
Experimental Findings
Recent experiments demonstrated that certain thiazolidinones exhibit strong antioxidant activity as measured by assays such as DPPH and ABTS . The presence of specific substituents at the aromatic rings enhances this activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
